Tumor necrosis factor alpha (46-65), human, is a peptide derived from the larger tumor necrosis factor alpha protein, which is a pivotal cytokine involved in systemic inflammation and immune system regulation. This specific fragment consists of amino acids 46 to 65 of the full-length protein, playing a crucial role in mediating various biological activities associated with inflammation and immune responses.
Tumor necrosis factor alpha is primarily produced by activated macrophages, T-lymphocytes, and natural killer cells. It is secreted in both soluble and transmembrane forms, with the soluble form being generated through proteolytic cleavage by enzymes such as tumor necrosis factor alpha-converting enzyme. The peptide segment (46-65) is part of the extracellular domain of the full-length protein, which comprises 157 amino acids in total .
Tumor necrosis factor alpha belongs to the tumor necrosis factor superfamily, which includes various cytokines and their receptors. It is classified as an inflammatory cytokine and plays a significant role in mediating cell signaling pathways that lead to inflammation, apoptosis, and immune system activation .
The synthesis of tumor necrosis factor alpha (46-65) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In solid-phase synthesis, the peptide is constructed stepwise on a solid support, allowing for the sequential addition of protected amino acids.
In recombinant synthesis, the gene encoding the full-length tumor necrosis factor alpha is inserted into an expression vector, which is then transfected into suitable host cells (e.g., Escherichia coli or mammalian cells). The cells are cultured under conditions that promote protein expression, followed by purification steps to isolate the desired peptide fragment.
For solid-phase synthesis, protecting groups are used to prevent undesired reactions during elongation. The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography. For recombinant methods, purification typically involves affinity chromatography techniques that exploit specific interactions between the peptide and its binding partners .
Tumor necrosis factor alpha (46-65) participates in several biochemical interactions primarily through binding to its receptors (TNF receptor 1 and TNF receptor 2). Upon binding, it triggers downstream signaling cascades involving various cellular proteins.
The binding of tumor necrosis factor alpha to its receptors can lead to different cellular outcomes depending on the receptor type activated. For instance, activation of TNF receptor 1 can initiate apoptosis through complex formation involving adaptor proteins like TRADD and RIPK1. In contrast, TNF receptor 2 primarily promotes cell survival and proliferation signals .
The mechanism of action for tumor necrosis factor alpha involves its interaction with specific receptors on target cells. Upon binding:
The activation of TNF receptor 1 leads to complex formation that can induce apoptosis (via caspase activation) or promote inflammatory responses through nuclear factor kappa B activation. Conversely, TNF receptor 2 activation generally supports cell survival and tissue regeneration processes .
Relevant data indicates that tumor necrosis factor alpha exhibits significant thermal stability but may lose activity upon prolonged exposure to extreme conditions .
Tumor necrosis factor alpha (46-65) has several applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6